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molecular formula C10H10ClNO3 B130712 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone CAS No. 149809-31-4

1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone

Cat. No. B130712
M. Wt: 227.64 g/mol
InChI Key: XIVQDDQILMFQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840898

Procedure details

A 4-necked 12-L round-bottom flask is equipped with a mechanical stirrer and water-cooled condenser. Under nitrogen, the flask is charged with 1M boron trichloride in methylene chloride (4 L, 4.00 mol). The solution is cooled to -20° C., then 1,4-benzodioxane-6-amine (500 g, 3.31 mol) available from the Aldrich Chemical Company, Inc., 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233, is added as a solution in methylene chloride (250 mL) over 30 min. The temperature increases to 10° C. during the addition and is subsequently re-cooled back to -10° C. Chloroacetonitrile (250 mL, 3.95 mol) is added over 5 min, followed by addition of aluminum chloride (485 g, 3.64 mol). The resulting dark mixture is heated at reflux for 24 h. The reaction mixture is cooled to ambient temperature and transferred to two 20-L separatory funnels, each containing 10 L of water. After being stirred for 2.5 h, the organic layer is separated and the aqueous layer is extracted with methylene chloride (4×4 L). The combined organic layers are washed with brine (4 L), dried over anhydrous sodium sulfate and concentrated in vacuo. The resultant thick brown slurry is successively treated with 600 mL of methylene chloride and 2 L of hexane. The mixture is stirred at 0° C. for 30 min. The precipitate is collected by filtration on a Buchner funnel, washed with hexane (1 L) and dried in vacuo. at 30° C. yielding 1-(7-amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone as a yellow powder. Reverse HPLC (Spherisorb ODS-25 micron, 1:1 MeCN--H2O) indicated a purity of 91%. Recrystallization from CH2Cl2 provides an analytical sample as a yellow crystalline solid: mp 130° C. (dec.). 1H NMR (CDCl3, 200 MHz) δ4.24 (m, 2H), 4.32 (m, 2H), 4.59 (s, 2H), 6.21 (s, 1H), 6.23 (br. s, 2H), 7.29 (s, 1H). Elemental analysis: Calculated for C10H10ClNO3 : C 52.76, H 4.43, N 6.15. Found: C 52.62, H 4.42, N 6.12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
485 g
Type
reactant
Reaction Step Four
[Compound]
Name
two 20-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 L
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
250 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[O:5]1[C:10]2[CH:11]=[CH:12][C:13]([NH2:15])=[CH:14][C:9]=2[O:8][CH2:7][CH2:6]1.[Cl:16][CH2:17][C:18]#N.[Cl-].[Al+3].[Cl-].[Cl-].[OH2:24]>C(Cl)Cl>[NH2:15][C:13]1[C:12]([C:18](=[O:24])[CH2:17][Cl:16])=[CH:11][C:10]2[O:5][CH2:6][CH2:7][O:8][C:9]=2[CH:14]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
4 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)N
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
485 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
two 20-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
10 L
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Eight
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After being stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-necked 12-L round-bottom flask is equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The temperature increases to 10° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
is subsequently re-cooled back to -10° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with methylene chloride (4×4 L)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resultant thick brown slurry is successively treated with 600 mL of methylene chloride and 2 L of hexane
STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration on a Buchner funnel
WASH
Type
WASH
Details
washed with hexane (1 L)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC=1C(=CC2=C(OCCO2)C1)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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